
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate
Übersicht
Beschreibung
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is an organoboron compound with the molecular formula C5H9BF3KO2 and a molecular weight of 208.03 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 3-ethoxy-3-oxopropylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction . The product is then purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is known to undergo various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions employed.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is primarily utilized in organic synthesis, especially in the formation of carbon-carbon bonds through:
- Suzuki–Miyaura Coupling: This reaction facilitates the coupling of organoboron compounds with organohalides in the presence of a palladium catalyst. It is crucial for constructing complex organic molecules efficiently .
Case Study:
A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki coupling, showcasing high yields and selectivity, which are essential for pharmaceutical development.
Medicinal Chemistry
In medicinal chemistry, this compound plays a vital role in the synthesis of biologically active molecules. Its ability to form stable carbon-carbon bonds is exploited to create complex drug structures.
Example:
Research has highlighted its use in developing inhibitors for various biological targets, contributing to advances in therapeutic agents against diseases such as cancer and viral infections .
Material Science
This compound is also applied in material science for synthesizing advanced materials, including:
- Polymers: It aids in creating polymeric materials with tailored properties.
- Nanomaterials: The compound's reactivity allows for the functionalization of nanomaterials, enhancing their performance in applications like drug delivery systems .
Data Table: Applications in Material Science
Application Type | Description | Example Materials |
---|---|---|
Polymers | Synthesis of polymers with specific functionalities | Conductive polymers |
Nanomaterials | Functionalization for enhanced drug delivery | Nanoparticles |
Chemical Biology
Researchers utilize this compound to explore biological processes and develop biochemical tools. Its application in chemical biology includes:
- Bioconjugation: The compound can be used to label biomolecules for tracking and studying cellular processes.
Case Study:
In a biochemical study, the compound was employed to attach fluorescent tags to proteins, facilitating real-time monitoring of protein interactions within cells .
Wirkmechanismus
The mechanism of action of potassium (3-ethoxy-3-oxopropyl)trifluoroborate in Suzuki–Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate can be compared with other organoboron compounds, such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
These compounds share similar reactivity patterns in Suzuki–Miyaura coupling reactions but differ in their specific organic groups, which can influence their reactivity and the types of products formed. This compound is unique due to its 3-ethoxy-3-oxopropyl group, which can impart specific properties to the resulting products .
Biologische Aktivität
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is a compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C5H9BF3KO2
Molecular Weight : 206.01 g/mol
IUPAC Name : this compound
CAS Number : 1795770-77-2
The compound features a trifluoroborate group, which is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in organic synthesis.
This compound exhibits biological activity primarily through interactions with specific molecular targets. The trifluoroborate moiety can participate in various chemical reactions that influence the compound's reactivity and stability. Research indicates that it may act as an enzyme inhibitor, potentially affecting pathways related to antimicrobial properties and other therapeutic applications .
Enzyme Inhibition
Recent studies have highlighted the potential of organotrifluoroborates, including this compound, as enzyme inhibitors. Specifically, these compounds have shown promise as non-covalent, competitive inhibitors of serine proteases such as trypsin and α-chymotrypsin. The proposed mechanism involves hydrogen bonding interactions at the active site of these enzymes, leading to reversible inhibition .
Antimicrobial Properties
The derivatives of this compound are being explored for their antimicrobial properties. Studies suggest that modifications to the compound can enhance its efficacy against various bacterial strains. For instance, certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential in developing new treatments for resistant strains .
Case Study 1: Antinociceptive Activity
A study investigating the antinociceptive properties of related trifluoroborate compounds found that potassium thiophene-3-trifluoroborate significantly reduced pain responses in animal models. The study indicated that the mechanism involved α2-adrenergic and serotonergic pathways rather than opioidergic pathways. This suggests a potential for this compound to exhibit similar pain-relieving effects .
Case Study 2: Toxicological Assessment
Toxicological evaluations of organotrifluoroborates have shown that they generally exhibit low toxicity profiles in animal models. For example, studies measuring levels of liver and kidney function markers indicated no significant adverse effects at therapeutic doses. This safety profile is crucial for considering further pharmacological development of this compound .
Table 1: Summary of Biological Activities
Q & A
Q. (Basic) What is the optimized synthetic protocol for Potassium (3-ethoxy-3-oxopropyl)trifluoroborate?
Answer:
The synthesis typically involves alkyne lithiation followed by boron trifluoride trapping (general procedure A). Key steps include:
- Organolithium formation : Reacting the ethynyl precursor (e.g., 3-ethoxy-3-oxopropyne) with n-BuLi in THF at −78°C under inert atmosphere .
- Boron trifluoride introduction : Adding BF₃·OEt₂ or B(Oi-Pr)₃ to the lithiated intermediate, followed by quenching with KHF₂ to form the trifluoroborate salt .
- Purification : Co-evaporation with acetone to remove excess salts, followed by recrystallization or filtration to isolate the product .
Critical considerations : Moisture sensitivity, strict temperature control (−78°C to 0°C), and inert atmosphere (N₂/Ar) are essential to prevent hydrolysis or side reactions .
Q. (Advanced) How does the trifluoroborate group influence Suzuki-Miyaura coupling efficiency compared to boronic acids?
Answer:
The trifluoroborate (RBF₃K) moiety enhances stability and reduces protodeboronation but introduces unique mechanistic considerations:
- Fluoride release : Hydrolysis of RBF₃K generates endogenous fluoride, which activates Pd catalysts but can inhibit turnover at high concentrations .
- Base dependency : Optimal coupling requires aqueous bases (e.g., K₂CO₃) to hydrolyze RBF₃K to the reactive boronate [RBF₂(OH)]⁻. Non-aqueous systems result in incomplete conversion .
- Solvent effects : Biphasic toluene/water systems often underperform compared to homogeneous THF/water due to reduced boronate accessibility .
Practical tip : Pre-hydrolysis of RBF₃K to boronic acid (via acidic conditions) can bypass these issues but sacrifices air stability .
Q. (Advanced) How to resolve contradictions in ¹⁹F NMR data for trifluoroborate intermediates?
Answer:
Discrepancies in ¹⁹F NMR often arise from dynamic equilibria or impurity interactions :
- Dynamic averaging : Fluoride exchange between BF₃K⁻ and free F⁻ in solution can split signals (e.g., δ −135.1 ppm as a doublet of doublets in acetone-d₆) .
- Hydrolysis products : Trace water generates boronic acid (R-B(OH)₂) or [RBF₂(OH)]⁻, observed as upfield shifts (e.g., δ −115 to −135 ppm) .
Mitigation :- Record spectra in anhydrous deuterated solvents (e.g., DMSO-d₆) immediately after synthesis.
- Use low-temperature NMR (−40°C) to slow equilibria and resolve splitting .
Q. (Advanced) Why does this compound fail in Petasis–Mannich-type reactions?
Answer:
Unlike boronic acids, trifluoroborates are poor nucleophiles in Petasis–Mannich reactions due to:
- Anionic charge : The BF₃K⁻ group resists coordination to electrophilic iminium intermediates, stalling the aryl transfer step .
- Steric hindrance : The trifluoroborate’s tetrahedral geometry impedes conjugation with the π-system, reducing reactivity .
Workaround : Convert RBF₃K to R-B(OH)₂ via acid hydrolysis (e.g., HCl/THF) before reaction .
Q. (Basic) How to characterize this compound using multinuclear NMR?
Answer:
Key NMR signatures include:
- ¹H NMR : Ethoxy protons as a singlet (δ 1.2–1.4 ppm), methylene groups as triplets (δ 2.5–3.0 ppm, J = 6–8 Hz) .
- ¹³C NMR : Carbonyl carbon (C=O) at δ 165–170 ppm, BF₃-coupled carbons as quartets (J = 30–35 Hz) .
- ¹⁹F NMR : Distinctive triplet (δ −130 to −135 ppm, J = 30–70 Hz) from BF₃⁻ symmetry .
- ¹¹B NMR : Quadrupolar splitting (δ −2 to −4 ppm, J = 35–40 Hz) confirms tetrahedral boron geometry .
Q. (Advanced) What strategies mitigate protodeboronation during cross-coupling of this compound?
Answer:
Protodeboronation (RBF₃K → RH) is minimized by:
- Low-temperature reactions : Maintain ≤40°C to slow base-induced degradation .
- Fluoride scavengers : Add MgSO₄ or molecular sieves to sequester free F⁻, which accelerates protodeboronation .
- Catalyst tuning : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to accelerate transmetalation before side reactions occur .
Q. (Basic) What are the storage and handling protocols for this compound?
Answer:
- Storage : Desiccate at −20°C under argon; hygroscopicity promotes hydrolysis to boronic acid .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps; avoid prolonged exposure to light (risk of ethoxy group cleavage) .
Q. (Advanced) How does the ethoxy group affect reactivity in nucleophilic additions?
Answer:
The 3-ethoxy-3-oxopropyl moiety:
- Stabilizes boronates : The electron-withdrawing ester enhances Lewis acidity, facilitating transmetalation to Pd .
- Limits β-hydride elimination : The ester group blocks undesired pathways in alkylation reactions .
Trade-off : Reduced solubility in nonpolar solvents (e.g., toluene) necessitates polar aprotic solvents (e.g., DMF) .
Q. (Advanced) Can this compound participate in photoredox catalysis?
Answer:
Yes, under UV irradiation (254–365 nm), the trifluoroborate undergoes single-electron oxidation to generate alkyl radicals. Applications include:
- Giese-type additions : Radical coupling with electron-deficient alkenes (e.g., acrylates) .
- C–H functionalization : Hydrogen atom transfer (HAT) catalysts (e.g., thiophenol) enable selective C–H alkylation .
Q. (Basic) What analytical techniques confirm the absence of boronic acid impurities?
Answer:
Eigenschaften
IUPAC Name |
potassium;(3-ethoxy-3-oxopropyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h2-4H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFZXFUJDBDILR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)OCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670713 | |
Record name | Potassium (3-ethoxy-3-oxopropyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023357-64-3 | |
Record name | Borate(1-), (3-ethoxy-3-oxopropyl)trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1023357-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium (3-ethoxy-3-oxopropyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium [2-(ethoxycarbonyl)ethyl]trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.